Fasn-IN-1
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Overview
Description
FASN-IN-1 is a potent and specific inhibitor of fatty acid synthase, an enzyme involved in the synthesis of fatty acids. This compound is designed to target and inhibit the activity of fatty acid synthase, potentially disrupting fatty acid production and affecting various cellular processes .
Preparation Methods
The synthetic routes and reaction conditions for FASN-IN-1 involve multiple steps. The preparation typically starts with the synthesis of intermediate compounds, followed by their conversion into the final product under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
FASN-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FASN-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of fatty acid synthase and its effects on fatty acid synthesis. In biology, it is used to investigate the role of fatty acid synthase in cellular processes and its potential as a therapeutic target. In medicine, this compound is being explored for its potential in treating diseases such as cancer, where fatty acid synthase is often overexpressed. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
FASN-IN-1 exerts its effects by specifically inhibiting the activity of fatty acid synthase. This enzyme is responsible for the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. By inhibiting fatty acid synthase, this compound disrupts the production of fatty acids, which can affect various cellular processes and pathways. The molecular targets and pathways involved include the inhibition of fatty acid synthesis and the disruption of lipid metabolism .
Properties
IUPAC Name |
(2S)-N-[4-[4-(diethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,19,20,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMQVFSSASHOGM-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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